N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-4-13-18-19-16(23-13)17-15(21)12-7-11(20)10-6-8(2)5-9(3)14(10)22-12/h5-7H,4H2,1-3H3,(H,17,19,21) |
InChI Key |
FLVMCULDOQPULV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(ethylthio)benzamide
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the thiadiazole and chromene moieties. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that integrates a thiadiazole moiety with a chromene structure. This combination is expected to yield diverse biological activities due to the unique properties of both structural components.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiadiazole ring is known for its antimicrobial , antifungal , and anticancer properties, while the chromene backbone contributes to its structural uniqueness and potential pharmacological properties.
Antimicrobial Activity
Preliminary studies suggest that compounds containing thiadiazole structures exhibit significant antimicrobial activity. For instance, research has demonstrated that various thiadiazole derivatives possess effective inhibition against a range of microorganisms. The specific compound may exhibit similar properties due to the presence of the thiadiazole ring .
Anticancer Activity
Thiadiazole derivatives have shown promise in anticancer research. In studies focusing on related compounds, it was found that some derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves interference with cellular pathways critical for cancer growth. The integration of the chromene structure may enhance these effects through synergistic interactions .
Case Studies and Research Findings
- In Vitro Studies : A study investigating the biological activity of thiadiazole derivatives indicated that certain modifications to the structure can significantly enhance their efficacy against cancer cell lines. The compound's ability to induce apoptosis in cancer cells was notably highlighted .
- Antimicrobial Testing : In comparative studies, compounds similar to this compound were tested against various bacterial strains. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the chromene structure.
- Final modifications leading to the carboxamide functional group.
The chemical reactivity is attributed to the functional groups present in its structure; for example, electrophilic substitution reactions can occur due to the electron-rich nature of the chromene system .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(5-methylthiophen-2-yl)-6-fluoro-4-oxo-4H-chromene | Contains a thiophene ring | Fluorine substitution may enhance biological activity |
| N-(5-methylthiazolyl)-4H-chromene | Thiazole instead of thiadiazole | Different heterocyclic structure potentially alters activity |
| N-(5-methylthiadiazolyl)-6-hydroxychromene | Hydroxy group addition | May exhibit different solubility and reactivity |
This table illustrates variations in substituents that could influence biological activities while maintaining a core chromene structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
